molecular formula C7H3BrCl3F B1439798 1-Bromo-4-fluoro-2-(trichloromethyl)benzene CAS No. 1309602-51-4

1-Bromo-4-fluoro-2-(trichloromethyl)benzene

Cat. No. B1439798
M. Wt: 292.4 g/mol
InChI Key: XCLZKRSUOOVXSJ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(trichloromethyl)benzene, or 1-BTFB, is an organofluorine compound used in various scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 87-88°C. 1-BTFB is used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a solvent for the production of other fluorinated compounds.

Scientific Research Applications

Spectroscopy Studies

  • Research on trisubstituted benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has provided insights into the vibrational and electronic absorption spectra of these compounds. Such studies are crucial for understanding the electronic structures and interactions of these molecules (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).

Organometallic Synthesis

  • 1-Bromo-4-fluoro-2-(trichloromethyl)benzene is utilized as a starting material in organometallic synthesis. This compound is a key precursor for creating various synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).

Radiosynthesis and Labeling Agents

  • The compound has been used in the radiosynthesis of various fluoromethyl-benzenes, demonstrating its potential as a bifunctional labeling agent. This application is significant in the development of new compounds for medical imaging and diagnostics (Namolingam, Luthra, Brady, & Pike, 2001).

Conformational Analysis

  • Theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been conducted. This research helps understand the structural dynamics of these molecules in different environments, which is crucial for their applications in various fields (Chachkov et al., 2008).

Fluorescence Properties

  • The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl) benzene, related to 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has shown notable fluorescence properties. These findings are significant for developing new materials with specific optical properties (Zuo-qi, 2015).

Halogenation Reactions

  • The compound has been studied in the context of regioselective halogenation reactions, which are fundamental in organic synthesis. Understanding the reactivity and selectivity of such compounds in halogenation reactions has broad implications for synthetic chemistry (Zhao et al., 2016).

Comparative Degradation Studies

  • Studies on the sonolysis of various monohalogenated benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, provide insights into their degradation pathways and mechanisms. Such research is crucial for environmental applications and understanding the stability and breakdown of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).

properties

IUPAC Name

1-bromo-4-fluoro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3F/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLZKRSUOOVXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-(trichloromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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